![molecular formula C14H12Cl2N2OS B5730733 N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5730733.png)
N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea, commonly known as Diuron, is a widely used herbicide that belongs to the urea class of chemicals. It was first developed in the 1950s and has been extensively used in agriculture, forestry, and aquatic weed control. Diuron is known for its broad-spectrum activity against a wide range of weeds and its ability to persist in the soil for a long time.
Mechanism of Action
Diuron works by inhibiting photosynthesis in plants. It blocks the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species and ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to affect the growth and development of plants. It reduces the chlorophyll content and inhibits the synthesis of proteins and nucleic acids. It also affects the activity of various enzymes involved in plant metabolism.
Advantages and Limitations for Lab Experiments
Diuron has several advantages for lab experiments, including its broad-spectrum activity against weeds, its ability to persist in the soil for a long time, and its ease of use. However, it also has some limitations, including its potential toxicity to non-target organisms and its persistence in the environment.
Future Directions
There are several future directions for research on Diuron, including:
1. Development of New Herbicides: Researchers are exploring the development of new herbicides that are more effective and less toxic than Diuron.
2. Environmental Monitoring: Researchers are studying the impact of Diuron on the environment and developing new methods for monitoring its contamination in soil and water.
3. Toxicity Studies: Researchers are conducting further toxicity studies to determine the impact of Diuron on non-target organisms and the environment.
4. Bioremediation: Researchers are exploring the use of bioremediation techniques to remove Diuron from contaminated soil and water.
Conclusion:
In conclusion, Diuron is a widely used herbicide that has been extensively studied for its herbicidal activity and its impact on the environment. It works by inhibiting photosynthesis in plants and has several advantages and limitations for lab experiments. There are several future directions for research on Diuron, including the development of new herbicides, environmental monitoring, toxicity studies, and bioremediation.
Synthesis Methods
Diuron can be synthesized by the reaction of 2,3-dichloroaniline with 2-(methylthio)aniline in the presence of urea and a catalyst. The resulting product is then purified by recrystallization to obtain pure Diuron.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal activity and its impact on the environment. It is used in various scientific research applications, including:
1. Weed Control: Diuron is widely used as a herbicide to control weeds in various crops, including cotton, sugarcane, citrus, and soybeans.
2. Environmental Monitoring: Diuron is used as a marker to monitor the contamination of soil and water by herbicides.
3. Toxicity Studies: Diuron is used in various toxicity studies to determine its impact on the environment and living organisms.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-20-12-8-3-2-6-10(12)17-14(19)18-11-7-4-5-9(15)13(11)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBTWTPJRRXGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

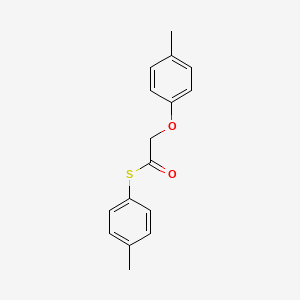
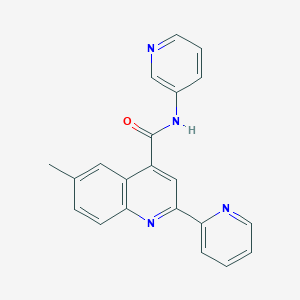
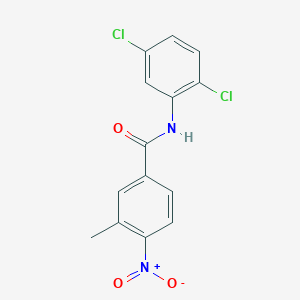
![N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5730668.png)
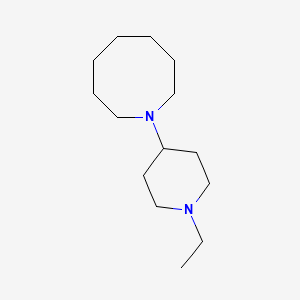
![2,2,2-trichloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5730692.png)

![methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730708.png)
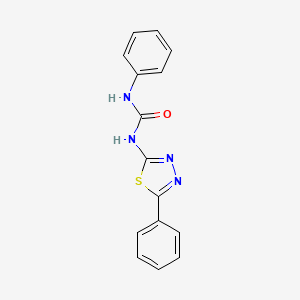
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5730726.png)

![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730753.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)